N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as A-836,339, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of CB1 receptor antagonists, which are known to interact with the endocannabinoid system in the body. In
Wirkmechanismus
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is a CB1 receptor antagonist, which means it blocks the activity of the CB1 receptors in the body. CB1 receptors are primarily found in the brain and are involved in the regulation of appetite, energy metabolism, and other physiological processes. By blocking the activity of these receptors, this compound can reduce food intake, increase energy expenditure, and improve glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Animal studies have shown that this compound can effectively reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and increase energy expenditure. Additionally, it has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide is its specificity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. Additionally, its ability to reduce food intake and body weight makes it a valuable tool for studying the regulation of appetite and energy metabolism. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide. One area of interest is its potential as a treatment for type 2 diabetes. Additionally, further research is needed to understand the long-term effects of this compound on metabolic health and to identify any potential side effects. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in experimental settings.
Wissenschaftliche Forschungsanwendungen
N-(1,1-diethyl-2-propyn-1-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its role in the treatment of obesity and related metabolic disorders. Studies have shown that this compound can effectively reduce food intake and body weight in animal models. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential as a treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
4-ethyl-N-(3-ethylpent-1-yn-3-yl)-5-methylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-6-12-11(5)18-10-13(12)14(17)16-15(7-2,8-3)9-4/h2,10H,6,8-9H2,1,3-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRROTCXWATNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC(CC)(CC)C#C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.